molecular formula C9H8ClFO B8289324 3-Chloro-2-ethyl-6-fluoro-benzaldehyde

3-Chloro-2-ethyl-6-fluoro-benzaldehyde

Cat. No. B8289324
M. Wt: 186.61 g/mol
InChI Key: GBIYCNMUAVGURX-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

3-Chloro-2-ethyl-6-fluoro-benzaldehyde was prepared from butyl-[1-(3-chloro-2-ethyl-6-fluoro-phenyl)-meth-(E)-ylidene]-amine by flash chromatography (silica gel, ethyl acetate/heptane gradient): yellow oil; 1H-NMR (CDCl3): 1.21 (3H, t, CH3), 3.16 (2H, q, CH2), 6.99 (1H, dd, ArH), 7.55 (1H, dd, ArH), 10.45 (1H, s, CH═O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(/N=[CH:6]/[C:7]1[C:12]([F:13])=[CH:11][CH:10]=[C:9]([Cl:14])[C:8]=1[CH2:15][CH3:16])CCC.C(OCC)(=[O:19])C.CCCCCCC>>[Cl:14][C:9]1[C:8]([CH2:15][CH3:16])=[C:7]([C:12]([F:13])=[CH:11][CH:10]=1)[CH:6]=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)/N=C/C1=C(C(=CC=C1F)Cl)CC
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=O)C(=CC1)F)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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